molecular formula C25H29N3O6 B11125440 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11125440
M. Wt: 467.5 g/mol
InChI Key: IOVHXBSZVDBQPQ-LNVKXUELSA-N
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, a dimethylaminoethyl group, a hydroxy group, a benzyloxy group, and a nitrophenyl group

Preparation Methods

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and dimethylaminoethyl groups.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.

    Substitution: The benzyloxy and dimethylaminoethyl groups can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: It is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29N3O6/c1-16(2)15-34-20-11-7-18(8-12-20)23(29)21-22(17-5-9-19(10-6-17)28(32)33)27(14-13-26(3)4)25(31)24(21)30/h5-12,16,22,29H,13-15H2,1-4H3/b23-21-

InChI Key

IOVHXBSZVDBQPQ-LNVKXUELSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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